molecular formula C18H26N2O4S B6123075 2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide

2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide

Cat. No. B6123075
M. Wt: 366.5 g/mol
InChI Key: SKDQKPOCWNNXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide, also known as MPTMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide involves its binding to the N-terminal domain of Hsp90, which leads to the inhibition of its ATPase activity. This results in the destabilization of Hsp90 client proteins, which are involved in various cellular processes such as cell cycle regulation, apoptosis, and signal transduction.
Biochemical and Physiological Effects
2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide has been shown to have significant biochemical and physiological effects in various cellular systems. It has been shown to induce the degradation of various Hsp90 client proteins, including oncogenic proteins such as Her2 and Bcr-Abl. 2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide in lab experiments is its selectivity for the N-terminal domain of Hsp90. This allows for the specific targeting of Hsp90 client proteins, which can be useful in the study of various cellular processes. However, one of the limitations of using 2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.

Future Directions

There are several future directions for the study of 2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide. One area of interest is the development of more selective and potent inhibitors of Hsp90. Another area of interest is the study of the role of Hsp90 in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of 2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide as a chemical probe for the study of other protein-protein interactions is an area of potential future research.
Conclusion
2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its selectivity for the N-terminal domain of Hsp90 makes it a useful tool for the study of protein-protein interactions and the regulation of various cellular processes. However, its potential toxicity and limitations in lab experiments must be considered when using it as a research tool. Future research in this area will likely lead to the development of more potent and selective inhibitors of Hsp90 and a better understanding of its role in various diseases.

Synthesis Methods

2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide is synthesized by reacting 2-(2-methoxyphenoxy)acetic acid with thionyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This is then reacted with N-(methylthio)acetyl-3-piperidinemethanol in the presence of triethylamine to produce 2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a chemical probe for the study of protein-protein interactions. 2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide has been shown to selectively bind to the N-terminal domain of the protein Hsp90, which is involved in the regulation of various cellular processes.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[[1-(2-methylsulfanylacetyl)piperidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-23-15-7-3-4-8-16(15)24-12-17(21)19-10-14-6-5-9-20(11-14)18(22)13-25-2/h3-4,7-8,14H,5-6,9-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDQKPOCWNNXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCCN(C2)C(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-[[1-(2-methylsulfanylacetyl)piperidin-3-yl]methyl]acetamide

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